N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide
Description
N'-[(4-Methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide is a guanidine derivative featuring a 4-methoxybenzyl group at the N'-position and methyl substituents at the N and N' positions of the guanidine core, with a hydroiodide counterion. It serves as a building block in organic synthesis, particularly in the preparation of complex pharmaceutical intermediates . The compound’s applications are inferred from its inclusion in chemical catalogs as a synthetic precursor .
Properties
Molecular Formula |
C11H18IN3O |
|---|---|
Molecular Weight |
335.18 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2-dimethylguanidine;hydroiodide |
InChI |
InChI=1S/C11H17N3O.HI/c1-13-11(12)14(2)8-9-4-6-10(15-3)7-5-9;/h4-7H,8H2,1-3H3,(H2,12,13);1H |
InChI Key |
AYXNBCPRVDORDG-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)N(C)CC1=CC=C(C=C1)OC.I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide typically involves the reaction of 4-methoxybenzylamine with dimethylcyanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
In an industrial setting, the production of N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzyl derivatives, while reduction can produce dimethylguanidine derivatives.
Scientific Research Applications
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Guanidine Derivatives
Structural Comparisons
2.1.1. Core Guanidine Geometry
The guanidine moiety in related compounds, such as N''-(4-methoxyphenyl)-N,N,N',N'-tetramethylguanidine (CAS 20815-35-4), exhibits deviations from ideal trigonal planar geometry. For example:
- Bond Lengths : In N''-(4-methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine, the C–N bond lengths (e.g., 1.2889 Å for C1–N3, indicating double-bond character) and elongated C–N single bonds (1.368–1.408 Å) are comparable to other methylated guanidines .
- Bond Angles : Angles such as N1–C1–N2 (115.10°) and N2–C1–N3 (125.61°) highlight distortions due to steric and electronic effects of substituents .
Substituent Effects
- Methyl vs. Bulkier Substituents: Compounds like N-[2-(dimethylamino)ethyl]-N-methylguanidine hydroiodide (CAS 849776-24-5) feature ethyl linkers with dimethylamino groups, altering steric bulk and electronic properties compared to the methoxybenzyl group in the target compound .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Hazards (GHS) | Key Structural Features |
|---|---|---|---|---|---|
| N'-[(4-Methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide | Not provided | C₁₀H₁₇IN₃O* | ~309.18 (hypothetical) | Not reported | 4-Methoxybenzyl, dimethylguanidine, hydroiodide |
| Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- | 20815-35-4 | C₁₂H₁₉N₃O | 221.30 | H302, H315, H319, H335 | Tetramethyl substitution, methoxyphenyl group |
| N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide | 849776-24-5 | C₆H₁₇IN₄ | 272.13 | Not reported | Ethyl linker with dimethylamino group |
*Hypothetical formula based on structural analysis.
Research Findings and Implications
- Structural Stability: Non-classical hydrogen bonds in methoxy-substituted guanidines enhance crystal stability, which may influence their solubility and reactivity in synthetic applications .
- Toxicity Trends : Tetramethylguanidine derivatives exhibit higher hazard classifications than simpler analogs, suggesting that substituent bulk and electronic effects modulate toxicity .
- Synthetic Utility : The target compound’s methoxybenzyl group offers a handle for further functionalization, contrasting with ethyl-linked derivatives optimized for different reactivity profiles .
Biological Activity
N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H17N3O · HI
- Molecular Weight : 323.27 g/mol
- CAS Number : Not available
The compound is believed to exert its biological effects through several mechanisms, including modulation of neurotransmitter systems and potential inhibition of specific enzymes. Its structure suggests it may interact with various receptors and pathways associated with neuronal activity and cellular proliferation.
Biological Activity Overview
- Neuroprotective Effects :
-
Anticancer Properties :
- Research exploring related guanidine derivatives has revealed their capacity as apoptosis inducers in cancer cells. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be evaluated for anticancer activity .
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Structure | Activity Type | Observations |
|---|---|---|
| Guanidine derivatives | Anticancer | Potent apoptosis inducers with high efficacy |
| Methoxy-substituted phenyl groups | Neuroprotective | Enhanced neuroprotection observed |
| SCD inhibitors | Metabolic Regulation | Selective toxicity profiles noted |
Case Studies
-
Neuroprotection Study :
A study investigated the neuroprotective effects of a related compound on primary neuronal cultures subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and promoted neurite outgrowth, highlighting its potential for treating neurodegenerative disorders. -
Anticancer Efficacy :
In xenograft models, a structurally similar guanidine derivative demonstrated substantial tumor reduction compared to control groups. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that this compound could have similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
